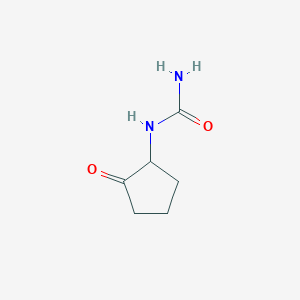

(2-Oxocyclopentyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-oxocyclopentyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-6(10)8-4-2-1-3-5(4)9/h4H,1-3H2,(H3,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJHFMQKDWFXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxocyclopentyl Urea and Analogues

Classical Synthetic Routes to Cyclopentyl Urea (B33335) Frameworks

Classical approaches to the synthesis of cyclic ureas, including the cyclopentyl urea framework, have traditionally relied on well-established cyclization and ring-closing strategies.

Urea Cyclization Strategies

A primary classical method for the formation of cyclic ureas involves the reaction of a diamine with a carbonylating agent. In the context of (2-Oxocyclopentyl)urea, this would typically involve a precursor such as 1,2-diaminocyclopentane. The reaction with phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), leads to the formation of the imidazolidin-2-one ring. nih.govnih.gov The general reaction is depicted in the scheme below:

Scheme 1: General synthesis of a cyclic urea from a diamine and a carbonylating agent.

Another classical approach is the reaction of a diamine with urea itself. Upon heating, urea can decompose to generate isocyanic acid, which then reacts with the diamine to form the cyclic urea. This method avoids the use of highly toxic phosgene. google.com

These urea cyclization strategies are foundational in the synthesis of cyclic ureas and can be adapted for the preparation of the imidazolidin-2-one portion of this compound, starting from the corresponding cyclopentane-based diamine.

Ring-Closing Reactions Involving Cyclic Ketones

The direct conversion of a cyclic ketone, such as cyclopentanone (B42830), into a fused cyclic urea represents a more direct classical approach. While specific examples for this compound are not extensively documented in readily available literature, the general principle involves the reaction of the ketone with a suitable nitrogen-containing reagent that can subsequently cyclize to form the urea ring. One plausible, though less common, approach could involve a multi-step sequence starting with the formation of a functionalized cyclopentane (B165970) derivative from cyclopentanone, which is then subjected to an intramolecular cyclization to form the urea ring.

Modern Organic Synthesis Approaches for this compound

Contemporary organic synthesis offers a range of more sophisticated and efficient methods for the construction of complex molecules like this compound, often employing catalytic systems and focusing on stereochemical control and green chemistry principles.

Catalytic Methods in this compound Synthesis

Modern catalytic methods provide powerful tools for the synthesis of cyclic ureas. Palladium-catalyzed reactions, for instance, have been employed in the stereocontrolled synthesis of bicyclic ureas through alkene carboamination reactions. tpu.ru Although demonstrated on different ring systems, this methodology could potentially be adapted to construct the fused cyclopentyl urea framework.

The direct synthesis of cyclic ureas from diamines and carbon dioxide (CO2) is an attractive catalytic approach from a green chemistry perspective. Cerium oxide (CeO2) has been shown to be an effective and reusable heterogeneous catalyst for this transformation, proceeding in high yields under relatively mild conditions. rsc.org This method offers a safer and more sustainable alternative to the use of phosgene.

| Catalyst | Reactants | Product | Key Features |

| Palladium complexes | Alkenyl ureas and aryl/alkenyl halides | Bicyclic ureas | High diastereoselectivity, good yields. |

| Cerium Oxide (CeO2) | Diamines and CO2 | Cyclic ureas | Heterogeneous, reusable catalyst, high yields, utilizes a greenhouse gas. |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral, enantiomerically pure this compound derivatives is a significant challenge. Stereoselective strategies can be employed to control the formation of the chiral centers in the cyclopentane ring. Chiral urea derivatives have been shown to catalyze enantioselective cyclization reactions, suggesting the possibility of using a chiral catalyst to induce asymmetry in the formation of the this compound framework. nih.gov

Furthermore, the stereochemistry of fused ring systems, such as the cis and trans isomers of decalin, is a well-studied area, and these principles can be applied to the synthesis of stereochemically defined cyclopentyl-fused ureas. masterorganicchemistry.com The choice of starting materials and reaction conditions can influence the diastereoselectivity of the cyclization reaction, leading to either the cis- or trans-fused bicyclic product. Enantioselective synthesis of related bicyclic ring systems has been achieved through various catalytic methods, including Rh(I)-catalyzed cyclocarbonylation reactions, which could potentially be adapted for the synthesis of chiral this compound. nih.gov

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. Key aspects include the use of non-toxic reagents, solvent-free reaction conditions, and catalytic methods.

The use of CO2 as a C1 source, as mentioned in the catalytic methods section, is a prime example of a green approach. rsc.org Additionally, organocatalyzed, solvent-free methods for the synthesis of cyclic and acyclic ureas using propylene (B89431) carbonate as a carbonylating agent have been developed. researchgate.net Such methods fulfill many of the principles of green chemistry by avoiding hazardous solvents and reagents. researchgate.net

Solvent-free synthesis of urea derivatives has been shown to be highly effective, often proceeding with high yields and simplifying product isolation. tpu.rudaneshyari.com These approaches are not only environmentally friendly but can also be more economically viable due to reduced waste and energy consumption. The use of deep eutectic solvents as both a catalyst and a reaction medium also represents a green and efficient method for the synthesis of ureas. rsc.org

| Green Chemistry Approach | Description | Advantages |

| Use of CO2 | Carbon dioxide is used as a renewable and non-toxic C1 source for carbonylation. | Reduces reliance on phosgene, utilizes a greenhouse gas. rsc.org |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and environmental impact. | Simplified workup, reduced cost, often faster reaction rates. tpu.rudaneshyari.com |

| Microwave-Assisted Synthesis | The use of microwave irradiation can accelerate reaction rates and improve yields. | Reduced reaction times, often lower energy consumption. researchgate.net |

| Use of Greener Solvents | Employing deep eutectic solvents or water as the reaction medium. | Reduced toxicity and environmental impact compared to traditional organic solvents. rsc.org |

One-Pot and Multicomponent Reactions for this compound Scaffolds

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov These strategies are particularly valuable for the construction of complex molecules like this compound from simple, readily available starting materials in a single synthetic operation.

A prominent example of a multicomponent reaction that can be adapted for the synthesis of cyclic ureas is the Biginelli reaction. mdpi.com This reaction traditionally involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea to form dihydropyrimidinones. mdpi.com By employing a cyclic β-keto ester or a related cyclopentanone derivative as the dicarbonyl component, this reaction could theoretically be tailored to produce scaffolds related to this compound. The general mechanism involves the formation of an imine from the aldehyde and urea, followed by nucleophilic attack by the enolate of the dicarbonyl compound and subsequent cyclization and dehydration.

Recent advancements in MCRs have expanded the toolbox for synthesizing diverse cyclic urea derivatives. For instance, isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are known for their ability to generate molecular diversity. organic-chemistry.org While not directly yielding the this compound scaffold, these reactions can be strategically employed to synthesize highly functionalized acyclic precursors that can subsequently undergo cyclization to form the desired cyclic urea ring.

Microwave-assisted organic synthesis has also accelerated the development of one-pot procedures. A facile, microwave-accelerated, one-pot tandem synthesis of unsymmetrical ureas has been reported via a Curtius rearrangement. nih.gov This method involves the microwave irradiation of carboxylic acids and amines in the presence of diphenylphosphoryl azide, leading to the rapid formation of ureas in good to excellent yields. nih.gov Adapting this methodology to a bifunctional substrate containing both a carboxylic acid and an amine on a cyclopentane framework could provide a direct route to this compound analogues.

Another innovative one-pot approach involves the Staudinger–aza-Wittig reaction. A fast and efficient protocol for the synthesis of N,N'-disubstituted urea derivatives from alkyl halides and amines has been developed using this reaction in the presence of polymer-bound diphenylphosphine (B32561) under carbon dioxide pressure. beilstein-journals.org This method, optimized under microwave irradiation, allows for the synthesis of ureas in a one-pot, two-step process with high yields. beilstein-journals.org

The following table summarizes various one-pot and multicomponent reaction strategies that could be conceptually applied or have been used for the synthesis of cyclic urea analogues.

| Reaction Type | Key Reactants | Potential for this compound Synthesis | Reference |

| Biginelli-like Reaction | Cyclopentanone derivative, Aldehyde, Urea | Direct formation of a related dihydropyrimidinone scaffold. | mdpi.com |

| Isocyanide-based MCRs | Isocyanide, Amine, Carbonyl compound, Carboxylic acid | Formation of a highly functionalized acyclic precursor for subsequent cyclization. | organic-chemistry.org |

| Microwave-assisted Curtius Rearrangement | Bifunctional cyclopentane with carboxylic acid and amine moieties | Potential for direct intramolecular cyclization to form the cyclic urea. | nih.gov |

| Staudinger–aza-Wittig Reaction | Dihalocyclopentane, Azide source, Amine, CO2 | Stepwise formation of the cyclic urea ring through isocyanate intermediate. | beilstein-journals.org |

These examples highlight the versatility and potential of one-pot and multicomponent reactions in constructing the this compound scaffold and its derivatives, offering more sustainable and efficient alternatives to traditional multi-step syntheses.

Industrial Scale-Up Considerations for this compound Synthesis

The transition of a synthetic route from laboratory scale to industrial production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. For the synthesis of this compound, several key factors must be considered during scale-up.

Route Selection and Process Optimization: The choice of the synthetic route is paramount. While laboratory-scale syntheses may prioritize novelty and yield, industrial-scale production emphasizes cost-effectiveness, safety, and sustainability. A route that utilizes readily available, inexpensive starting materials and avoids hazardous reagents like phosgene is highly desirable. beilstein-journals.org For instance, the use of urea as a carbonyl source is an eco-friendly approach. researchgate.net Process optimization would involve a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize byproduct formation.

Reagent and Catalyst Selection: The cost and toxicity of reagents and catalysts are critical considerations. The use of expensive or toxic heavy metal catalysts, while effective in the lab, may be prohibitive on an industrial scale. The development of heterogeneous catalysts that can be easily recovered and reused is a key goal in industrial process chemistry. mdpi.com For example, the use of superparamagnetic Fe3O4 nanoparticles as a reusable catalyst for urea synthesis has been reported. researchgate.net

Reactor Design and Safety: The design of the reactor must be suitable for the specific reaction conditions, including temperature, pressure, and the handling of any potentially hazardous materials. A thorough safety assessment, including a Hazard and Operability (HAZOP) study, is necessary to identify and mitigate potential risks associated with the process. For reactions involving gaseous reagents like carbon dioxide, specialized high-pressure reactors may be required. beilstein-journals.org

Purification and Product Isolation: The method of purification must be scalable and efficient. While chromatography is a common purification technique in the laboratory, it is often impractical and costly on an industrial scale. Crystallization, distillation, and extraction are more common industrial purification methods. The final product must meet stringent purity specifications.

A summary of key industrial scale-up considerations is presented in the table below.

| Consideration | Key Factors | Desired Outcome for Industrial Scale-Up |

| Synthetic Route | Cost of starting materials, number of steps, atom economy. | A convergent, high-yielding route with minimal steps and low-cost materials. |

| Reagents & Catalysts | Cost, toxicity, recyclability. | Use of inexpensive, non-toxic, and recyclable reagents and catalysts. |

| Solvents | Environmental impact, cost, safety. | Use of green solvents or solvent-free conditions; efficient solvent recovery. |

| Process Safety | Exothermicity, handling of hazardous materials, pressure. | A well-understood and controlled process with robust safety protocols. |

| Purification | Scalability, efficiency, cost. | A scalable purification method that consistently delivers high-purity product. |

By carefully addressing these considerations, a laboratory-scale synthesis of this compound can be successfully translated into a robust and commercially viable industrial process.

Chemical Reactivity and Transformation Mechanisms of 2 Oxocyclopentyl Urea

Reactivity of the Urea (B33335) Moiety

The urea moiety, characterized by a carbonyl group bonded to two nitrogen atoms, possesses a distinct reactivity pattern. The nitrogen atoms are nucleophilic, though this is tempered by the electron-withdrawing effect of the adjacent carbonyl group. Furthermore, the proximity of the cyclopentanone (B42830) ring in (2-Oxocyclopentyl)urea introduces additional electronic effects that modulate the reactivity of the urea nitrogens.

The nitrogen atoms of the urea group can act as nucleophiles, participating in alkylation and acylation reactions. However, direct N-alkylation of ureas with alkylating agents like alkyl halides can be challenging and has historically been considered difficult, often leading to O-alkylation to form isoureas. More effective methods have been developed that utilize phase transfer catalysts and a base to facilitate N-alkylation.

N-Alkylation: The reaction of a urea with an alkylating agent in the presence of a base and a phase transfer catalyst can lead to the formation of N-alkylated products. It is proposed that the N-benzylurea intermediate is more reactive than urea itself, leading to dialkylation products as the major outcome in some cases. For this compound, alkylation could potentially occur at either the N1 or N3 position. The regioselectivity would be influenced by steric hindrance and the electronic environment created by the cyclopentanone ring.

Table 1: Representative Conditions for N-Alkylation of Urea Derivatives This table is based on general findings for urea alkylation and represents plausible conditions for this compound.

| Alkylating Agent | Catalyst/Base System | Solvent | Temperature | Potential Product |

|---|---|---|---|---|

| Ethyl bromide | NaOH / Tetrabutylammonium chloride | Toluene | Reflux | N-Ethyl-(2-oxocyclopentyl)urea |

| Benzyl alcohol | [Cp*IrCl2]2 / KO-t-Bu | Toluene | 100-120°C | N,N'-Dibenzyl-(2-oxocyclopentyl)urea |

N-Acylation: N-acylation involves the introduction of an acyl group onto one of the urea nitrogens. This transformation typically requires reacting the urea with an acylating agent such as an acid chloride or anhydride. Due to the reduced nucleophilicity of the urea nitrogens compared to amines, these reactions may require catalysts, such as Lewis acids (e.g., ZnCl2), or basic conditions to proceed efficiently. The products are N-acyl ureas, which are important intermediates in organic synthesis. The synthesis of acyl ureas can be achieved in a two-step process involving the generation of an N-(phenoxycarbonyl)benzamide intermediate, which then couples with amines.

Urea and its derivatives can undergo hydrolysis to yield ammonia (B1221849) (or amines) and carbon dioxide. This process can be slow under neutral conditions but is accelerated by acids, bases, or enzymes. For this compound, hydrolysis would involve the cleavage of the C-N bonds of the urea moiety.

In the context of cyclic ureas, acid-catalyzed hydrolysis is a known method to cleave the ring and generate the corresponding diamines. For instance, d-desthiobiotin, a cyclic urea, can be hydrolyzed to 7,8-diaminopelargonic acid using concentrated hydrochloric acid, often accelerated by microwave irradiation. wikipedia.org Applying this analogy to this compound, harsh acidic conditions would likely lead to the cleavage of the ureido group, ultimately yielding products derived from 2-aminocyclopentanone.

The decomposition pathway under acidic conditions for related N-aryl urea complexes has been proposed to involve the protonation of the urea, which then eliminates aniline (B41778) to form a coordinated isocyanate intermediate. This intermediate is rapidly hydrolyzed to a primary amine and carbon dioxide. youtube.com

Reactivity of the Cyclopentanone Ring

The cyclopentanone ring features a reactive carbonyl group and two alpha-carbons (C2 and C5), which are susceptible to a variety of transformations. The presence of the ureido group at the C2 position significantly influences the reactivity of this ring system.

The carbonyl group of the cyclopentanone is electrophilic and can react with various nucleophiles. One of the most fundamental processes is enolization, which is the formation of an enol or enolate ion. This process is catalyzed by both acids and bases. libretexts.org

Enolization: this compound has two alpha-carbons with protons that can be removed to form an enolate. Deprotonation at C5 would lead to the formation of one enolate, while deprotonation at C2 (if a proton is available on the nitrogen or carbon) could lead to another. The formation of the enolate at the C5 position is generally more favorable. The resulting enolate is a powerful nucleophile and is central to many reactions of the cyclopentanone ring.

Condensation Reactions: As a ketone with alpha-hydrogens, this compound can participate in condensation reactions, such as the Aldol (B89426) condensation. In a self-condensation, the enolate of one molecule would attack the carbonyl carbon of another molecule, leading to a β-hydroxy ketone dimer. These reactions are typically base-catalyzed. libretexts.org It can also undergo directed condensation reactions with other aldehydes or ketones. For example, the Claisen-Schmidt reaction involves the condensation of a ketone with an aryl aldehyde in the presence of a base to form an α,β-unsaturated derivative. libretexts.org

The alpha-carbons of the cyclopentanone ring are key sites for substitution reactions, primarily proceeding through an enol or enolate intermediate. youtube.com In this compound, the two alpha-positions, C2 and C5, are non-equivalent.

Alpha-Halogenation: Ketones can be halogenated at the alpha-position under either acidic or basic conditions. libretexts.org In acidic conditions, the reaction proceeds through the enol form and typically results in mono-halogenation. libretexts.org In basic conditions, the enolate is formed, and polyhalogenation can occur because the electron-withdrawing halogen makes the remaining alpha-protons more acidic. For this compound, halogenation would be expected to occur preferentially at the C5 position, which is less sterically hindered.

Alpha-Alkylation: The introduction of an alkyl group at the alpha-position is a fundamental carbon-carbon bond-forming reaction. This is typically achieved by treating the ketone with a strong base to form the enolate, followed by reaction with an alkyl halide. youtube.com The regioselectivity of alkylation in unsymmetrical ketones like this compound can be controlled by the reaction conditions. youtube.comsynarchive.com

Kinetic Control: Using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) favors the formation of the less substituted "kinetic" enolate by removing the more accessible proton at the C5 position. youtube.comsynarchive.com

Thermodynamic Control: Using a smaller base (e.g., an alkoxide) at higher temperatures allows for equilibrium to be established, favoring the formation of the more stable, more substituted "thermodynamic" enolate. youtube.comsynarchive.com

Table 2: Regiocontrol in the α-Alkylation of this compound

| Condition | Base / Temperature | Intermediate Favored | Major Product |

|---|---|---|---|

| Kinetic | LDA / -78°C | Less substituted enolate (at C5) | 5-Alkyl-(2-oxocyclopentyl)urea |

*Note: Alkylation at C2 would require deprotonation at that carbon, which is complicated by the existing ureido group. The outcome under thermodynamic control is less straightforward and may be sterically hindered.

Ring Expansion and Contraction Reactions Involving the Cyclopentyl Moiety

The five-membered cyclopentyl ring can be induced to undergo rearrangement to form larger or smaller rings. Ring expansion reactions are particularly valuable in organic synthesis.

One of the most prominent methods for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement . wikipedia.orgd-nb.info This reaction sequence typically begins with a 1-aminomethyl-cycloalkanol, which is treated with nitrous acid. wikipedia.org The reaction proceeds through the diazotization of the primary amine, followed by the loss of nitrogen gas to form a carbocation. A subsequent 1,2-alkyl shift results in the expansion of the ring, yielding a homologous cycloketone. wikipedia.orgslideshare.net

To apply this methodology to this compound, a multi-step sequence would be necessary:

Carbonyl Reduction: The ketone group of this compound would first need to be reduced to a hydroxyl group, forming (2-hydroxycyclopentyl)urea.

Conversion to an Amino Alcohol: The urea moiety would then need to be converted into a primary aminomethyl group. This is a non-trivial transformation. A more direct precursor for the rearrangement would be a 2-(aminomethyl)cyclopentanol.

Rearrangement: If the appropriate amino alcohol precursor were synthesized, treatment with nitrous acid (HNO₂) would initiate the diazotization and rearrangement cascade, expanding the five-membered ring to a six-membered cyclohexanone (B45756) derivative.

The Tiffeneau-Demjanov rearrangement is particularly effective for synthesizing five, six, and seven-membered rings. wikipedia.org The migratory aptitude of the adjacent carbon atoms influences the regioselectivity of the expansion.

The scientific literature does not currently provide the specific experimental data, detailed research findings, or mechanistic analyses that would be required to construct an article adhering to the user's specified outline. Information on reagents, reaction conditions, product characterization, and mechanistic pathways for the reduction and oxidation of "this compound" remains unelucidated in the available resources.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly focuses on the requested topics of reductive and oxidative transformations and the mechanistic investigations of key reactions of "this compound" at this time.

Advanced Structural Elucidation and Computational Chemistry of 2 Oxocyclopentyl Urea

Spectroscopic Techniques for Structural Characterization

Spectroscopy serves as the cornerstone for determining the molecular architecture of chemical compounds. A multi-technique approach, leveraging nuclear magnetic resonance, vibrational, and mass spectrometry, is essential for an unambiguous structural assignment of (2-Oxocyclopentyl)urea.

High-resolution NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide definitive information on its connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopentyl ring and the urea (B33335) group. The methine proton (CH) alpha to both the carbonyl group and the urea nitrogen would appear as a complex multiplet at a downfield-shifted position due to the electron-withdrawing effects of the adjacent functional groups. The methylene (B1212753) protons (CH₂) of the cyclopentyl ring would exhibit complex splitting patterns due to both geminal and vicinal coupling. The protons of the urea's NH and NH₂ groups are expected to appear as broad singlets, with chemical shifts that can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon-13 NMR spectrum would provide clear signals for each unique carbon atom. Two carbonyl carbons are expected in the most downfield region of the spectrum: one for the cyclopentanone (B42830) ketone and another for the urea carbonyl. The methine carbon attached to the urea group would also be significantly downfield-shifted. The remaining methylene carbons of the cyclopentyl ring would appear at higher field strengths.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Ketone) | - | ~215-220 |

| C=O (Urea) | - | ~158-162 |

| CH-NH | ~4.0-4.5 (m) | ~58-63 |

| CH₂ (ring) | ~1.8-2.5 (m) | ~20-40 |

| NH | ~5.5-6.5 (br s) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the N-H and C=O stretching vibrations. The N-H stretching of the primary and secondary amine groups in the urea moiety would typically appear as a broad band or multiple sharp peaks in the 3200-3500 cm⁻¹ region. Two distinct C=O stretching bands are expected: an intense band around 1740-1750 cm⁻¹ for the five-membered ring ketone and another strong band for the urea carbonyl, typically appearing at a lower frequency (1630-1680 cm⁻¹) due to resonance. researchgate.net C-N stretching vibrations would be observed in the 1400-1480 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching vibrations are also Raman active. The symmetric stretching of the C-N bonds in the urea group often gives a strong Raman signal. researchgate.net The C-H stretching and bending vibrations of the cyclopentyl ring would also be visible.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H | Stretch | 3200-3500 | Strong, Broad | Medium |

| C-H (sp³) | Stretch | 2850-3000 | Medium | Strong |

| C=O (Ketone) | Stretch | 1740-1750 | Strong | Medium |

| C=O (Urea) | Stretch (Amide I) | 1630-1680 | Strong | Medium |

| N-H | Bend (Amide II) | 1550-1620 | Medium | Weak |

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₆H₁₀N₂O₂), the molecular weight is 142.12 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 142. Key fragmentation pathways would likely involve alpha-cleavage adjacent to the cyclopentanone carbonyl group and cleavage of the C-N bond connecting the ring to the urea moiety. This would lead to characteristic fragment ions corresponding to the cyclopentanone ring and the urea portion of the molecule. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental formula of the molecular ion and its major fragments with high accuracy. researchgate.net

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 142 | [C₆H₁₀N₂O₂]⁺ (Molecular Ion) |

| 99 | [M - NHCO]⁺ |

| 83 | [C₅H₇O]⁺ (Cyclopentenone cation) |

| 60 | [CH₄N₂O]⁺ (Urea cation) |

This compound is a chiral molecule, with the stereocenter at the C2 position of the cyclopentyl ring. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for distinguishing between its enantiomers and determining enantiomeric purity. The carbonyl groups of the ketone and urea functions act as chromophores. The electronic transitions of these chromophores (e.g., the n→π* transition of the ketone) would give rise to a Cotton effect (a characteristic positive or negative peak) in the CD spectrum, allowing for the differentiation of the (R) and (S) enantiomers.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nist.gov This technique would provide accurate data on bond lengths, bond angles, and torsional angles within the this compound molecule.

The crystal structure would reveal the conformation of the cyclopentanone ring (likely an envelope or twist conformation) and the relative orientation of the urea substituent. A key feature of the solid-state structure would be the extensive intermolecular hydrogen bonding network. The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygens of both the urea and the ketone are effective hydrogen bond acceptors. It is highly probable that the crystal packing would be dominated by N-H···O=C hydrogen bonds, potentially forming dimeric structures or extended chains, which are common motifs in the crystal structures of urea derivatives. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Studies

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting and understanding the properties of this compound. nih.gov

Density Functional Theory (DFT): DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G**), can be employed to determine the molecule's lowest energy conformation. researchgate.net These calculations can predict key geometric parameters (bond lengths and angles), which can be compared with potential X-ray crystallography data.

Spectra Prediction: Computational methods are highly effective at predicting spectroscopic data. Optimized geometries from DFT calculations can be used to compute theoretical NMR chemical shifts, IR, and Raman vibrational frequencies. researchgate.net These predicted spectra can aid in the assignment of experimental data.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This would highlight the electrophilic nature of the carbonyl carbons and the nucleophilic character of the carbonyl oxygens and urea nitrogens, providing insight into the molecule's reactivity and intermolecular interaction sites.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized on the urea moiety, while the LUMO would be centered on the carbonyl groups.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of this compound. These calculations provide insights into the distribution of electrons within the molecule, which fundamentally governs its stability, reactivity, and intermolecular interactions.

Key electronic properties are derived from the optimized molecular geometry. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a larger gap suggests higher stability. For this compound, the HOMO is typically localized on the electron-rich urea moiety, while the LUMO is often centered on the electrophilic carbonyl group of the cyclopentanone ring.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, such as the oxygen atoms of the urea and ketone groups. Regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack, such as the hydrogen atoms of the N-H groups. This analysis confirms that the urea moiety's N-H groups are primary hydrogen bond donors, while the two carbonyl oxygens are the primary hydrogen bond acceptors. Such calculations are foundational for predicting how the molecule will interact with other chemical species. academicjournals.org

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -0.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical stability; a larger gap implies lower reactivity. |

| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from two main sources: the puckering of the five-membered cyclopentanone ring and the rotation around the single bond connecting the ring to the urea group. The cyclopentanone ring is not planar and typically adopts either a "twist" or an "envelope" conformation to relieve ring strain. nih.gov The energy barrier between these puckered forms is generally low, allowing for rapid interconversion in a process known as pseudorotation. nsf.gov

Computational methods can map the potential energy surface (PES) associated with these motions. wvu.edu By systematically changing the relevant dihedral angles (for ring puckering and substituent rotation) and calculating the corresponding energy, a conformational energy landscape can be constructed. This landscape reveals the lowest-energy conformers (global and local minima) and the transition states that connect them.

| Conformer Description | Ring Pucker | Intramolecular H-Bond | Relative Energy (kJ/mol) |

|---|---|---|---|

| Conformer A (Global Minimum) | Twist | Yes | 0.0 |

| Conformer B | Envelope | Yes | 2.5 |

| Conformer C | Twist | No | 8.0 |

| Conformer D | Envelope | No | 10.2 |

Molecular Dynamics Simulations of this compound Interactions (Non-Biological Systems)

While quantum calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. MD simulations model atoms as classical particles and use a force field to describe the interactions between them, allowing for the simulation of bulk properties in non-biological systems such as solutions or crystals. researchgate.net

An MD simulation of this compound in an aqueous solution, for example, can provide detailed information about its solvation structure. nih.gov By analyzing the trajectories of thousands of molecules, one can calculate radial distribution functions (RDFs) that show the probability of finding water molecules at a certain distance from the solute's functional groups. These analyses would quantitatively demonstrate the strong hydrogen bonding between the urea's N-H groups and water oxygens, and between the solute's carbonyl oxygens and water hydrogens.

Simulations can also be used to study the process of crystal nucleation and growth from a supersaturated solution or from a melt. nih.gov By observing how molecules aggregate, these simulations can reveal the preferred packing arrangements and intermolecular interactions, such as the extensive hydrogen-bonding networks that are characteristic of urea-based crystals. This provides a molecular-level understanding of the crystallization process. researchgate.net

| Parameter/Output | Typical Value/Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) or OPLS-AA |

| Solvent Model | TIP3P or SPC/E Water |

| System Size | ~5000 water molecules + 1 solute molecule |

| Temperature & Pressure | 300 K, 1 bar |

| Simulation Time | 100 ns |

| Key Output: H-Bond Analysis | Average number of H-bonds between solute and solvent. |

| Key Output: RDFs | Plots showing solvation shells around C=O and N-H groups. |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the properties that give rise to spectroscopic signals, theoretical spectra can be generated that aid in the analysis of experimental results. ejournal.by

Vibrational spectra (Infrared and Raman) can be simulated by performing a frequency calculation on the optimized geometry of this compound. researchgate.net These calculations yield the normal modes of vibration and their corresponding frequencies and intensities. Such a theoretical spectrum would clearly show characteristic peaks for the C=O stretching vibrations of both the ketone (~1740 cm⁻¹) and the urea (~1680 cm⁻¹), as well as the N-H stretching (~3300-3500 cm⁻¹) and bending (~1620 cm⁻¹) modes. docbrown.info Comparing calculated spectra for different conformers can help identify which structures are present in an experimental sample. csic.es

Nuclear Magnetic Resonance (NMR) chemical shifts can also be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. acs.org Theoretical ¹H and ¹³C NMR spectra can be calculated for a given structure. For this compound, this would help assign the signals for the different protons and carbons in the cyclopentanone ring and the urea moiety. The chemical shifts of the N-H protons are particularly sensitive to their environment, including whether they are involved in intra- or intermolecular hydrogen bonding. nih.gov

| Spectroscopic Feature | Functional Group | Predicted Value (Illustrative) | Typical Experimental Range |

|---|---|---|---|

| IR Frequency (cm⁻¹) | N-H Stretch | 3450, 3350 | 3500 - 3300 |

| IR Frequency (cm⁻¹) | C=O Stretch (Ketone) | 1745 | 1750 - 1735 |

| IR Frequency (cm⁻¹) | C=O Stretch (Urea, Amide I) | 1685 | 1690 - 1650 |

| ¹H NMR Shift (ppm) | N-H₂ | 5.8 | 5.5 - 7.5 |

| ¹³C NMR Shift (ppm) | C=O (Ketone) | 215 | 205 - 220 |

| ¹³C NMR Shift (ppm) | C=O (Urea) | 160 | 155 - 165 |

Design and Synthesis of 2 Oxocyclopentyl Urea Analogues and Derivatives

Modifications at the Urea (B33335) Nitrogen Atoms

The urea moiety is a critical component of the (2-Oxocyclopentyl)urea structure, offering significant opportunities for modification. The two nitrogen atoms of the urea group can be substituted with a wide range of alkyl, aryl, and heterocyclic groups to modulate properties such as hydrogen bonding capacity, polarity, and steric bulk. nih.gov

Standard synthetic routes to N-substituted analogues often involve the reaction of 2-aminocyclopentanone with appropriately substituted isocyanates. nih.gov This method provides a direct and efficient means to introduce a variety of substituents onto one of the urea nitrogens. Alternatively, unsymmetrical ureas can be generated through multi-step sequences. One common approach involves the use of phosgene (B1210022) or its safer equivalents, like N,N′-carbonyldiimidazole (CDI), to first form an isocyanate intermediate from an amine, which is then reacted with a second, different amine. nih.gov

Recent methodologies have also employed hypervalent iodine reagents, such as phenyliodine diacetate (PhI(OAc)2), to facilitate the coupling of amides and amines under mild, metal-free conditions. mdpi.com This approach is particularly valuable for synthesizing unsymmetrical ureas and for the late-stage functionalization of more complex molecules. mdpi.com Another strategy involves the Hofmann rearrangement of primary amides to generate isocyanates in situ, which can then be trapped by an amine to yield the desired N-substituted urea. organic-chemistry.orgorganic-chemistry.org

These varied synthetic methods allow for the creation of a diverse library of this compound analogues with tailored modifications at the urea nitrogen atoms, enabling systematic investigation of structure-property relationships.

| Synthetic Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Isocyanate Addition | Substituted Isocyanates (R-NCO) | Direct reaction of an amine with an isocyanate to form a substituted urea. | nih.gov |

| Phosgene Equivalents | N,N′-Carbonyldiimidazole (CDI), Triphosgene (B27547) | Reaction of an amine with a phosgene equivalent to form an activated intermediate, followed by addition of a second amine. | nih.gov |

| Hypervalent Iodine-Mediated Coupling | Phenyliodine diacetate (PhI(OAc)2) | Oxidative coupling of amides and amines under mild, metal-free conditions. | mdpi.com |

| Hofmann Rearrangement | Primary Amide, Phenyliodine diacetate (PIDA) | In situ generation of an isocyanate from a primary amide, which is then trapped by an amine. | organic-chemistry.orgorganic-chemistry.org |

Functionalization of the Cyclopentyl Ring

The carbon atoms adjacent to the carbonyl group (alpha-carbons) on the cyclopentyl ring are particularly reactive and serve as key sites for functionalization. libretexts.org The acidity of the alpha-hydrogens allows for their removal by a base to form an enolate intermediate. This enolate is nucleophilic and can react with various electrophiles, leading to the substitution of an alpha-hydrogen with a new functional group. libretexts.orgyoutube.com

Alkylation of the alpha-carbon is a common modification, achieved by treating the this compound with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by reaction with an alkyl halide. libretexts.org This introduces alkyl chains of varying lengths and branching, which can be used to probe steric effects and modify the lipophilicity of the molecule.

Other electrophiles can also be employed. For instance, halogenation at the alpha-position can be accomplished using reagents like bromine (Br2) under acidic or basic conditions. libretexts.org These halogenated derivatives can serve as intermediates for further synthetic transformations. The aldol (B89426) reaction, another cornerstone of carbonyl chemistry, can also be utilized, where the enolate reacts with another aldehyde or ketone to form a new carbon-carbon bond and introduce a β-hydroxy carbonyl moiety. libretexts.org

These alpha-substitution reactions are fundamental for creating analogues with diverse functionalities directly attached to the cyclopentyl ring, adjacent to the ketone. youtube.com

The choice of synthetic starting materials is crucial for these modifications. By beginning with cyclopentene (B43876) derivatives bearing substituents at different positions, a variety of analogues can be accessed. Subsequent reactions, such as epoxidation, dihydroxylation, or hydroboration-oxidation of the double bond, can introduce further functional groups onto the carbocyclic backbone before the formation of the urea moiety.

Incorporation into Fused-Ring Systems

The this compound scaffold can be incorporated into bicyclic or polycyclic systems through intramolecular cyclization reactions. These fused-ring systems impose conformational constraints on the molecule, which can be advantageous for locking in a specific three-dimensional shape.

A common strategy involves an intramolecular condensation between the urea nitrogen and the ketone carbonyl. Under acidic or basic conditions, one of the urea N-H protons can act as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration can lead to the formation of a fused dihydropyrimidinone ring system, such as a hexahydro-1H-cyclopenta[d]pyrimidin-2(1H)-one. The specific conditions and the substitution pattern on the starting urea can influence the feasibility and outcome of such cyclizations.

These intramolecular reactions are a powerful tool for transforming the flexible monocyclic scaffold into more rigid, complex architectures, significantly expanding the structural diversity of the accessible analogues. researchgate.netmdpi.com

Heterocyclic Analogue Synthesis Based on the this compound Scaffold

To explore a broader chemical space, the cyclopentyl ring can be replaced with a heterocyclic ring, creating isosteric analogues. This involves maintaining the core ureido-ketone relationship but within a different ring system. For example, a tetrahydrofuran (B95107) ring could replace the cyclopentane (B165970) ring, leading to (2-oxotetrahydrofuran-3-yl)urea analogues. Similarly, piperidinone or pyrrolidinone cores could be used to generate nitrogen-containing heterocyclic analogues. researchgate.net

The synthesis of these compounds typically requires starting with the corresponding heterocyclic amine-ketone precursors. For instance, 3-amino-tetrahydrofuran-2-one would be the starting material for the tetrahydrofuran analogue. The reaction sequences to form the urea moiety would then be similar to those used for the parent cyclopentyl system, such as reaction with an isocyanate. researchgate.net The introduction of heteroatoms into the ring system can profoundly alter the compound's electronic properties, solubility, and hydrogen bonding capabilities. nih.govscispace.com

| Analogue Class | Core Ring System | Potential Synthetic Precursor | Key Structural Feature |

|---|---|---|---|

| Carbocyclic (Parent) | Cyclopentanone (B42830) | 2-Aminocyclopentanone | All-carbon five-membered ring. |

| Lactone Analogue | Tetrahydrofuranone | 3-Amino-tetrahydrofuran-2-one | Oxygen heteroatom in the five-membered ring. |

| Lactam Analogue (6-membered) | Piperidinone | 3-Amino-piperidin-2-one | Nitrogen heteroatom in a six-membered ring. |

| Lactam Analogue (5-membered) | Pyrrolidinone | 4-Amino-pyrrolidin-2-one | Nitrogen heteroatom in a five-membered ring. |

Structure-Activity Relationship (SAR) Studies for Chemical Applications (Non-Biological)

While much of the SAR for urea derivatives is focused on biological targets, the structural features of this compound and its analogues are also relevant for non-biological chemical applications, particularly in the field of organocatalysis. nih.govnih.govrsc.orgresearchgate.net The urea moiety is an excellent hydrogen-bond donor, capable of activating electrophiles and controlling the stereochemistry of reactions. mdpi.com

In the context of organocatalysis, SAR studies would focus on how modifications to the this compound scaffold affect catalytic activity and selectivity. mdpi.com

Urea N-H Acidity : The acidity of the urea protons is paramount for hydrogen-bond donation. rsc.org Attaching electron-withdrawing groups to the urea nitrogens (Section 5.1) would increase the acidity of the N-H protons, potentially leading to stronger substrate activation and enhanced catalytic rates. Conversely, electron-donating groups would decrease acidity.

Steric Hindrance : Modifications to the cyclopentyl ring (Section 5.2) or the urea nitrogens can introduce steric bulk. This can be used to create a chiral pocket around the hydrogen-bonding site, which is crucial for enantioselective catalysis. The size and positioning of these steric directors would be systematically varied to optimize enantiomeric excess in asymmetric reactions. rsc.org

Scaffold Rigidity : Incorporating the structure into fused-ring systems (Section 5.3) reduces conformational flexibility. A more rigid catalyst scaffold can lead to better-defined transition states and higher levels of stereocontrol. researchgate.net

An example application could be the use of a chiral this compound derivative as a catalyst for an asymmetric Michael addition. The urea would activate the electrophile (e.g., a nitroalkene) via hydrogen bonding, while the chiral scaffold directs the approach of the nucleophile, leading to a preference for one enantiomer of the product. SAR studies would involve synthesizing a library of catalysts with different substituents and evaluating their performance in terms of reaction yield and enantioselectivity. organic-chemistry.org

Analytical Methodologies for 2 Oxocyclopentyl Urea

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of (2-Oxocyclopentyl)urea. The choice of technique depends on the analytical objective, such as purity assessment, enantiomeric separation, or quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of this compound. Due to the polar nature of the urea (B33335) moiety, retaining and resolving the compound on conventional reversed-phase columns can be challenging. mtc-usa.com Methods often employ columns with enhanced polar retention capabilities or utilize alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC).

A typical HPLC method for a urea-related compound involves an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. sielc.com UV detection is commonly used, typically at low wavelengths (around 200-210 nm), as the urea chromophore has a weak absorbance. mtc-usa.commtc-usa.com The development of a robust HPLC method is crucial for separating this compound from potential impurities, including starting materials, by-products, and degradation products. semanticscholar.orgnih.gov

Table 1: Example HPLC Conditions for Urea Analysis Note: These are general methods for urea and would require optimization for this compound.

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|

| Cogent Bidentate C18™ | 100% DI H₂O | 0.5 | 210 | mtc-usa.com |

| Cogent Diamond Hydride™ | 95% Acetonitrile / 5% DI H₂O / 0.1% TFA | 1.0 | 205 | mtc-usa.com |

| Primesep S | Acetonitrile / Water | N/A | 200 | sielc.com |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. Urea and its derivatives are typically non-volatile and thermally labile, decomposing at temperatures below what is required for volatilization. chromforum.org Physical data for urea indicates decomposition occurs at temperatures just above 130°C, which is often within the range of a standard GC injection port. chromforum.org

To overcome these limitations, derivatization is necessary to convert the polar, non-volatile this compound into a more volatile and thermally stable derivative suitable for GC analysis. google.comchromforum.org Common derivatization approaches for similar compounds include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov For instance, urea can be converted to a trimethylsilylether-derivative of 2-hydroxypyrimidine (B189755) for GC-Mass Spectrometry (GC-MS) analysis. nih.gov Another approach involves derivatization with reagents like trifluoroacetamide (B147638) (MTBSTFA). google.com The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without sample degradation.

This compound possesses a chiral center, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are critical. Chiral chromatography, particularly chiral HPLC, is the most effective method for separating enantiomers. nih.govnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds, including those with lactam structures. rsc.orgmdpi.commdpi.com The development of a chiral separation method for this compound would involve screening various CSPs and optimizing the mobile phase (typically a mixture of a nonpolar solvent like heptane (B126788) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) in normal-phase mode) to achieve baseline resolution. mdpi.com

Spectrophotometric and Electrochemical Detection Methods

In addition to chromatographic techniques, spectrophotometric and electrochemical methods can be employed for the detection and quantification of this compound, particularly in specific applications.

Spectrophotometric Methods: These methods are often based on a chemical reaction that produces a colored product, which can be measured using a UV-Vis spectrophotometer. For urea, a common approach involves a reaction with diacetyl monoxime or 1-phenyl-1,2-propanodione-2-oxime in an acidic medium to form a chromophore. researchgate.netresearchgate.net The absorbance of the resulting colored solution is proportional to the concentration of urea in the sample. researchgate.net While often simple and cost-effective, these methods can sometimes suffer from a lack of specificity compared to chromatographic techniques. nih.gov

Electrochemical Methods: Electrochemical sensors and biosensors offer an alternative for the sensitive detection of urea-containing compounds. unifi.it Non-enzymatic sensors often utilize electrodes modified with metal oxides or nanocomposites (e.g., based on nickel, copper, or zinc) that can directly catalyze the oxidation of the urea molecule. unifi.itmdpi.com The resulting current is proportional to the analyte concentration. These methods can be highly sensitive, with low limits of detection. mdpi.com Enzymatic biosensors, which use the enzyme urease to hydrolyze urea, are also common but may be less relevant for non-biological matrices. nih.govukm.my

Table 2: Overview of Detection Methods

| Method Type | Principle | Typical Application | Reference |

|---|---|---|---|

| Spectrophotometry | Color-forming reaction (e.g., with diacetyl monoxime) measured by absorbance. | Quantification in formulations and spirits. | researchgate.netresearchgate.net |

| Electrochemical Sensing | Direct oxidation at a modified electrode surface (e.g., Ni-based). | Sensitive detection in various fluids. | unifi.it |

| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Purity and quantitative analysis. | mtc-usa.comsemanticscholar.org |

| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for high selectivity. | Trace-level quantification in complex matrices. | nih.govnih.gov |

Quantitative Analysis of this compound in Complex Matrices (Non-Biological)

Quantifying this compound in complex non-biological matrices, such as environmental samples or industrial formulations, requires methods that are both sensitive and selective to overcome interference from other components. nih.govresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose. nih.govnih.govnih.gov

The analytical workflow typically involves:

Sample Preparation: This is a critical step to extract this compound from the matrix and remove interfering substances. d-nb.info Techniques may include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or a simple "dilute-and-shoot" approach for cleaner samples. nih.gov

Chromatographic Separation: An HPLC or UHPLC system is used to separate the target analyte from matrix components before it enters the mass spectrometer. HILIC or reversed-phase chromatography on a suitable column is typically employed. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. The analysis is usually performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This specific transition is monitored for quantification, minimizing the likelihood of false positives. nih.gov

Method validation is essential and includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), matrix effects, and recovery. nih.govnih.gov

Impurity Profiling and Stability Studies

Impurity Profiling: An impurity profile is a detailed description of all identified and unidentified impurities present in a drug substance. researchgate.net For this compound, impurities can originate from the manufacturing process (e.g., unreacted starting materials, reagents, by-products) or from degradation of the final product. researchgate.net HPLC coupled with high-resolution mass spectrometry (HRMS) or LC-MS/MS is a powerful tool for impurity profiling. It allows for the detection of impurities at low levels and provides structural information for their identification. nih.gov A comprehensive impurity profile is essential for ensuring the quality and consistency of the compound. biospectra.us

Stability Studies: Stability testing is performed to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light. paho.orgeuropa.eu These studies are crucial for determining appropriate storage conditions and establishing a re-test period or shelf-life.

Stability studies typically include:

Forced Degradation (Stress Testing): The compound is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation pathways and degradation products. europa.eu This helps in developing stability-indicating analytical methods.

Accelerated Stability Studies: The compound is stored at elevated temperature and humidity conditions (e.g., 40°C / 75% RH) for a shorter period (e.g., 6 months) to predict long-term stability. paho.orgeuropa.eu

Long-Term Stability Studies: The compound is stored under the recommended storage conditions (e.g., 25°C / 60% RH or 30°C / 65% RH) for an extended period, and samples are tested at regular intervals. paho.orgich.org

The stability-indicating method, usually an HPLC method, must be able to separate the intact compound from all significant degradation products and impurities. nih.gov

Theoretical Frameworks and Mechanistic Insights into 2 Oxocyclopentyl Urea Chemistry

Electronic Effects and Resonance in the (2-Oxocyclopentyl)urea System

The electronic character of this compound is a product of the combined inductive and resonance effects of its constituent parts. The carbonyl group of the cyclopentanone (B42830) ring is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This creates a partial positive charge (δ+) on the carbonyl carbon and influences the acidity of the α-hydrogens.

Conversely, the urea (B33335) moiety exhibits significant resonance, which involves the delocalization of lone pair electrons from the nitrogen atoms to the urea carbonyl group. This resonance imparts a partial double bond character to the C-N bonds and increases the electron density on the urea oxygen atom. researchgate.net The principal resonance structures of the urea group are depicted below:

Resonance Structure I: The standard Lewis structure with a carbon-oxygen double bond.

Resonance Structure II & III: Zwitterionic forms where a lone pair from one of the nitrogen atoms forms a double bond with the carbon, and the carbonyl oxygen carries a negative charge. These structures highlight the electron-donating nature of the amino groups. researchgate.net

| Feature | Description | Consequence |

| Inductive Effect | The carbonyl group on the cyclopentanone ring withdraws electron density from the adjacent carbon atom (C2). | Increases the acidity of the α-hydrogen at C2; creates a site for nucleophilic attack at the carbonyl carbon. |

| Resonance in Urea | Lone pair electrons on the nitrogen atoms delocalize into the urea carbonyl group. researchgate.net | Increases C-N bond partial double bond character; enhances the basicity of the urea oxygen; reduces the basicity of the nitrogen atoms. |

| Electronic Interplay | The α-ureido group acts as a substituent on the cyclopentanone ring, influencing its reactivity. | Modulates the keto-enol equilibrium and the reactivity of the ketone towards various reagents. |

Tautomerism and Isomerization Pathways

This compound can exist in different isomeric forms through tautomerism, a phenomenon involving the migration of a proton and the shifting of a double bond. byjus.com

Keto-Enol Tautomerism: The most significant tautomerism involves the cyclopentanone ring. The presence of an α-hydrogen allows for an equilibrium between the keto form this compound and its corresponding enol tautomer, (2-Hydroxycyclopent-1-en-1-yl)urea. libretexts.orglibretexts.org This equilibrium can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com The enol form is generally the minor component, but its presence is crucial for reactions occurring at the α-carbon. libretexts.org

Base-Catalyzed Mechanism: A base removes the α-hydrogen to form a resonance-stabilized enolate intermediate, which is then protonated on the oxygen atom. libretexts.org

Acid-Catalyzed Mechanism: The carbonyl oxygen is protonated, making the α-hydrogen more acidic and susceptible to removal by a weak base (like water) to form the enol. youtube.com

Amide-Imidol Tautomerism: The urea moiety can also exhibit tautomerism, converting from the amide form to the imidol form, although this is generally less favorable than the keto-enol tautomerism of the ketone.

Isomerization Pathways: Under more forceful conditions, such as high temperatures, cyclopentanone derivatives can undergo various isomerization and decomposition pathways. researchgate.net These can include ring-opening reactions initiated by radical species or concerted mechanisms leading to smaller molecules. nih.govacs.org While specific pathways for this compound are not extensively documented, analogies can be drawn from studies on cyclopentanone, which show decomposition into products like ethylene (B1197577) and carbon monoxide. researchgate.net

Hydrogen Bonding Interactions and Self-Assembly Propensities

The urea functional group is a powerful motif for directing non-covalent interactions due to its ability to form multiple, strong, and directional hydrogen bonds. nih.govmdpi.com The two N-H groups act as hydrogen bond donors, while the two carbonyl oxygens (one on the urea and one on the cyclopentanone ring) serve as hydrogen bond acceptors.

These interactions can lead to the formation of well-defined supramolecular structures through self-assembly. Urea derivatives are known to form highly stable dimeric structures through quadruple hydrogen-bonding patterns. nih.gov In the case of this compound, molecules can associate to form various architectures, including:

Dimers: Two molecules can pair up via N-H···O=C hydrogen bonds between their urea moieties.

Chains or Tapes: Linear assemblies can form through repeated hydrogen bonding interactions.

2D Sheets: Further hydrogen bonding between linear chains can create extended two-dimensional networks.

The strength of these hydrogen bonds typically ranges from 5 to 40 kJ/mol, intermediate between van der Waals forces and covalent bonds. nih.govmdpi.com The propensity for self-assembly makes urea-containing molecules valuable building blocks in supramolecular chemistry for creating materials like gels and hollow tubular nanostructures. uberresearch.comnih.gov

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Potential Structure |

| Urea-Urea | N-H | Urea C=O | 10 - 40 nih.govmdpi.com | Dimers, Chains, Sheets |

| Urea-Ketone | N-H | Ketone C=O | 5 - 30 nih.gov | Intermolecular Networks |

| Urea-Solvent | N-H | Polar Solvent (e.g., H₂O) | Variable | Solvated Monomers |

Reaction Mechanism Elucidation for Key Transformations

The reactivity of this compound involves transformations at both the urea and the ketone functionalities.

Synthesis: A plausible and common method for the synthesis of N-substituted ureas involves the reaction of a primary amine with an isocyanate. organic-chemistry.org Therefore, this compound could be synthesized via the nucleophilic addition of 2-aminocyclopentanone to an isocyanate source, or through related methods like the Hofmann rearrangement of a suitable amide to generate an isocyanate intermediate in situ. organic-chemistry.org Another approach involves heating a diamine with urea, though this is more common for creating cyclic ureas. google.com A general mechanism for urea synthesis involves the following steps:

Isocyanate Formation: An appropriate precursor is converted to an isocyanate (R-N=C=O).

Nucleophilic Attack: The amine (2-aminocyclopentanone) attacks the electrophilic carbon of the isocyanate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding the final urea product.

Reactions at the Ketone: The ketone group can undergo reactions typical of carbonyl compounds. For instance, in acidic solution, ureas are known to react with α-dicarbonyl compounds like diacetyl (butane-2,3-dione). rsc.org By analogy, the ketone in this compound could react with another nucleophile. The mechanism often involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack at the carbonyl carbon.

Advanced Applications of 2 Oxocyclopentyl Urea in Chemical Research Non Clinical

(2-Oxocyclopentyl)urea as a Synthetic Building Block

Urea (B33335) derivatives are valuable synthons in organic chemistry due to their unique structural and electronic properties, which allow them to participate in a variety of chemical transformations.

Precursor in Natural Product Synthesis

There is currently no specific information in the reviewed scientific literature that documents the use of this compound as a direct precursor in the total synthesis of natural products. The synthesis of complex natural products often involves intricate pathways with numerous intermediates, and while cyclic ureas can be part of these structures, the specific role of this compound has not been highlighted.

Intermediate in Complex Organic Molecule Construction

Similarly, the role of this compound as a key intermediate in the construction of complex organic molecules is not well-documented. The reactivity of the ketone and urea functional groups suggests potential for various transformations, but specific examples leading to complex molecular architectures are not described in the available literature.

Applications in Materials Science

The hydrogen-bonding capabilities of the urea moiety make it an attractive component in the design of novel materials with specific structural and functional properties.

Polymer Synthesis with this compound Moieties

The incorporation of urea functionalities into polymer backbones can significantly influence their physical and chemical properties, such as thermal stability and mechanical strength, due to the formation of strong intermolecular hydrogen bonds. However, there are no specific studies available that describe the synthesis and characterization of polymers containing this compound moieties.

Supramolecular Chemistry and Crystal Engineering

The ability of urea to form robust and directional hydrogen bonds is a cornerstone of supramolecular chemistry and crystal engineering. These interactions can be exploited to construct well-defined supramolecular assemblies, such as tapes, sheets, and three-dimensional networks. While the fundamental principles suggest that this compound could form interesting supramolecular structures, there is a lack of specific research on its self-assembly behavior and crystal packing.

Emerging Research Directions and Future Perspectives for 2 Oxocyclopentyl Urea

Exploration of Novel Synthetic Routes

The development of efficient and sustainable synthetic methods is paramount for the widespread application of (2-Oxocyclopentyl)urea. Current research is focused on moving beyond traditional multi-step procedures, which often involve hazardous reagents and generate significant waste.

One promising approach involves the use of metal-free catalytic systems . For instance, a novel method for synthesizing cyclic ureas utilizes di-tert-butyl dicarbonate (B1257347) (Boc anhydride) as a carbonylating agent in a one-pot strategy. This environmentally friendly approach avoids the use of dangerous reagents and has demonstrated high yields for related cyclic urea (B33335) structures. mdpi.com Further investigation into adapting this metal-free system for the synthesis of this compound could provide a more sustainable and cost-effective production pathway.

Another avenue of exploration is the catalytic dealkylative synthesis of cyclic ureas. This method, guided by transition-metal hydrogen atom transfer and radical-polar crossover concepts, offers a functional-group-tolerant and scalable route to cyclic ureas, including five-membered rings. rsc.org The application of this methodology to precursors of this compound could enable the construction of this molecule under mild conditions.

Furthermore, the development of cross-metathesis/aza-Michael reaction sequences presents a strategy for the synthesis of cyclic ureas with control over stereochemistry. beilstein-journals.org This approach could be instrumental in producing specific isomers of this compound for applications where stereoisomeric purity is crucial.

Traditional methods for urea synthesis often rely on toxic reagents like phosgene (B1210022). nih.gov Modern approaches are increasingly focused on safer alternatives. The use of hypervalent iodine reagents , such as PhI(OAc)₂, has been shown to mediate the coupling of amides and amines to form unsymmetrical ureas under mild, metal-free conditions. mdpi.com Exploring the adaptation of this methodology for the intramolecular cyclization to form this compound could offer a safer and more versatile synthetic route.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Carbonylation with Boc Anhydride | Metal-free, one-pot strategy, environmentally friendly. mdpi.com | Sustainable and efficient production. |

| Catalytic Dealkylative Synthesis | Functional-group-tolerant, scalable, mild conditions. rsc.org | Versatile for synthesizing various derivatives. |

| Cross-Metathesis/Aza-Michael Sequence | Control over stereochemistry. beilstein-journals.org | Production of specific stereoisomers. |

| Hypervalent Iodine Reagents | Metal-free, mild conditions. mdpi.com | Safer alternative to traditional methods. |

Development of Advanced Functional Materials Based on this compound

The unique structural features of this compound, including its cyclic nature and the presence of both carbonyl and urea functionalities, make it an attractive building block for the development of novel functional materials.

The urea moiety is known to form strong hydrogen bonds, a property that can be exploited in the design of supramolecular polymers and self-healing materials . By incorporating the this compound unit into polymer backbones, it may be possible to create materials with tunable mechanical properties and the ability to repair damage through reversible hydrogen bonding interactions.

Furthermore, the derivatization of the cyclopentanone (B42830) ring could lead to the creation of functional polymers with tailored properties . For example, introducing specific functional groups could enhance properties such as thermal stability, conductivity, or biocompatibility, opening up applications in electronics, coatings, and biomedical devices. Amino acid-based poly(ester urea)s (PEUs) are an emerging class of tunable, degradable polymers with a wide range of biomedical applications due to their biocompatibility and degradation into naturally occurring products. duke.edu Investigating the incorporation of this compound into such polymer systems could lead to new biomaterials with unique characteristics.

The development of polymer-coated urea (PCU) is a significant area in agriculture for creating slow-release fertilizers to improve nitrogen use efficiency. nih.gov While current PCUs often use synthetic polymers, there is a growing interest in biodegradable coatings. mdpi.com The inherent structure of this compound could be investigated for its potential as a component in novel, biodegradable polymer coatings for urea-based fertilizers.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational studies can provide valuable insights into its behavior and potential applications.

Density Functional Theory (DFT) studies can be employed to investigate the structural and electronic properties of this compound. nih.gov Such calculations can predict parameters like bond lengths, bond angles, and electronic charge distribution, which are crucial for understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) analysis can provide insights into its chemical reactivity and stability. nih.gov

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological targets. nih.govnih.gov These simulations can be particularly useful in understanding how the molecule behaves in different environments and can aid in the design of materials with specific properties. For instance, MD simulations have been used to study the binding of urea to the active site of urease, providing insights into the catalytic mechanism. nih.gov Similar studies on this compound could reveal its potential as an enzyme inhibitor or a ligand for specific receptors.

Predictive modeling can also be used to screen for potential applications of this compound derivatives. By computationally evaluating the properties of a library of virtual compounds, researchers can identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new functional materials and bioactive molecules.

Integration with Flow Chemistry and Automation for Synthesis